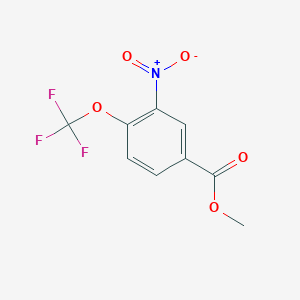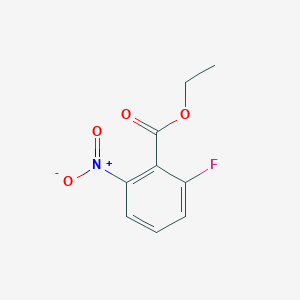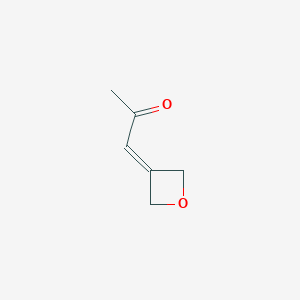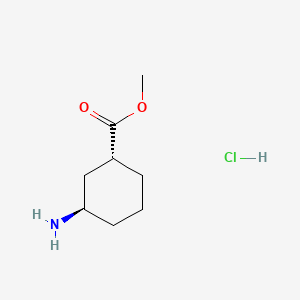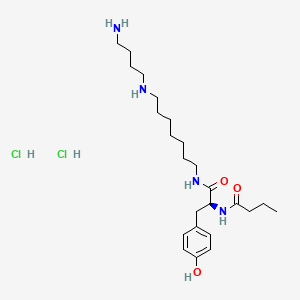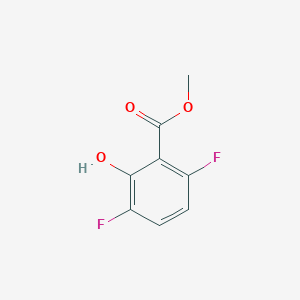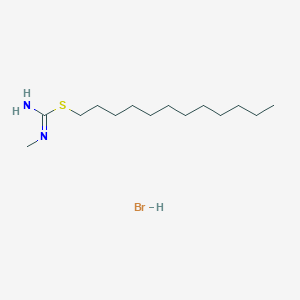
N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide
Vue d'ensemble
Description
“N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide” is a chemical compound. Based on its name, it contains a dodecylsulfanyl group (a sulfur atom bonded to a 12-carbon alkyl chain), a methanimidamide group (a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom), and a methyl group attached to one of the nitrogen atoms. The “hydrobromide” indicates that it is a salt with a bromide ion .
Applications De Recherche Scientifique
Bioavailability and Pharmacokinetics
Research on the bioavailability and pharmacokinetics of related compounds, such as dextrorphan hydrobromide, has been conducted to understand their absorption, distribution, metabolism, and excretion in biological systems. Dextrorphan hydrochloride, a noncompetitive N-methyl-D-aspartate antagonist, has been studied for its well-tolerated maximum loading dose and maintenance infusion in patients with acute stroke. These studies are crucial for determining the therapeutic potential and safety profile of related compounds, including N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide, in various medical conditions (Albers et al., 1995).
Antimicrobial Properties
Compounds similar to N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide have shown significant antimicrobial properties. For example, sulforaphane, a compound derived from broccoli sprouts, has been demonstrated to be bactericidal against Helicobacter pylori infections. This suggests potential research applications of N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide in developing antimicrobial therapies, especially for bacteria that contribute to the global burden of gastric cancer (Yanaka et al., 2009).
Neuroprotective Effects
Studies on compounds with similar structural features have explored their neuroprotective effects. Dextrorphan hydrochloride, for instance, has been investigated for its neuroprotective properties in models of focal brain ischemia, highlighting the potential of N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide in neuroprotective research. Such studies are essential for developing treatments for neurological conditions, including stroke and neurodegenerative diseases (Albers et al., 1995).
Propriétés
IUPAC Name |
dodecyl N'-methylcarbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2S.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-17-14(15)16-2;/h3-13H2,1-2H3,(H2,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWLVDRRWDBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NC)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






